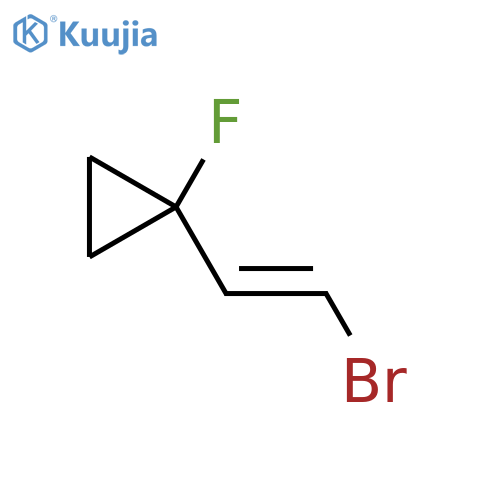

Cas no 2138812-37-8 (1-(2-Bromoethenyl)-1-fluorocyclopropane)

1-(2-Bromoethenyl)-1-fluorocyclopropane 化学的及び物理的性質

名前と識別子

-

- 2138812-37-8

- 1-(2-bromoethenyl)-1-fluorocyclopropane

- EN300-802794

- 1-(2-Bromoethenyl)-1-fluorocyclopropane

-

- インチ: 1S/C5H6BrF/c6-4-3-5(7)1-2-5/h3-4H,1-2H2/b4-3+

- InChIKey: FZNCLWYLLDVABN-ONEGZZNKSA-N

- SMILES: Br/C=C/C1(CC1)F

計算された属性

- 精确分子量: 163.96369g/mol

- 同位素质量: 163.96369g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 1

- 重原子数量: 7

- 回転可能化学結合数: 1

- 複雑さ: 94.3

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 1

- 不確定化学結合立体中心数: 0

- XLogP3: 1.9

- トポロジー分子極性表面積: 0Ų

1-(2-Bromoethenyl)-1-fluorocyclopropane Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-802794-2.5g |

1-(2-bromoethenyl)-1-fluorocyclopropane |

2138812-37-8 | 95.0% | 2.5g |

$5423.0 | 2025-02-21 | |

| Enamine | EN300-802794-5.0g |

1-(2-bromoethenyl)-1-fluorocyclopropane |

2138812-37-8 | 95.0% | 5.0g |

$8025.0 | 2025-02-21 | |

| Enamine | EN300-802794-0.25g |

1-(2-bromoethenyl)-1-fluorocyclopropane |

2138812-37-8 | 95.0% | 0.25g |

$2545.0 | 2025-02-21 | |

| Enamine | EN300-802794-10.0g |

1-(2-bromoethenyl)-1-fluorocyclopropane |

2138812-37-8 | 95.0% | 10.0g |

$11900.0 | 2025-02-21 | |

| Enamine | EN300-802794-0.05g |

1-(2-bromoethenyl)-1-fluorocyclopropane |

2138812-37-8 | 95.0% | 0.05g |

$2323.0 | 2025-02-21 | |

| Enamine | EN300-802794-0.1g |

1-(2-bromoethenyl)-1-fluorocyclopropane |

2138812-37-8 | 95.0% | 0.1g |

$2434.0 | 2025-02-21 | |

| Enamine | EN300-802794-0.5g |

1-(2-bromoethenyl)-1-fluorocyclopropane |

2138812-37-8 | 95.0% | 0.5g |

$2655.0 | 2025-02-21 | |

| Enamine | EN300-802794-1.0g |

1-(2-bromoethenyl)-1-fluorocyclopropane |

2138812-37-8 | 95.0% | 1.0g |

$2767.0 | 2025-02-21 |

1-(2-Bromoethenyl)-1-fluorocyclopropane 関連文献

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

1-(2-Bromoethenyl)-1-fluorocyclopropaneに関する追加情報

Introduction to 1-(2-Bromoethenyl)-1-fluorocyclopropane (CAS No. 2138812-37-8)

1-(2-Bromoethenyl)-1-fluorocyclopropane, identified by the Chemical Abstracts Service Number (CAS No.) 2138812-37-8, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This compound belongs to the class of cyclopropanes, which are known for their unique structural properties and biological activities. The presence of both a bromoalkene and a fluorocyclopropane moiety makes this molecule particularly intriguing for researchers exploring novel pharmacophores and reaction mechanisms.

The structural framework of 1-(2-Bromoethenyl)-1-fluorocyclopropane combines the reactivity of an alkenyl group with a bromine substituent, which is commonly utilized in cross-coupling reactions, with the strained ring system of a fluorocyclopropane. This combination offers a versatile platform for further functionalization and derivatization, making it a valuable intermediate in the synthesis of more complex molecules. The fluorine atom, in particular, introduces electronic and steric effects that can modulate the biological activity of the resulting compounds.

In recent years, there has been growing interest in the development of fluorinated compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. The cyclopropane ring, while relatively rare in natural products, has been extensively studied for its ability to introduce conformational constraints that can improve drug-like properties. The bromoethenyl moiety further extends the utility of this compound by enabling palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing biaryl systems and other complex scaffolds.

One of the most compelling aspects of 1-(2-Bromoethenyl)-1-fluorocyclopropane is its potential application in the synthesis of bioactive molecules. Researchers have leveraged this compound to develop novel inhibitors targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The strained cyclopropane ring can be hydrolyzed under specific conditions to release linear alkenes, providing a strategic point for diversification during drug development. Additionally, the fluorine atom can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity.

The reactivity of the bromoalkene group allows for further functionalization through nucleophilic substitution or elimination reactions. For instance, treatment with organolithium or Grignard reagents can lead to the formation of new carbon-carbon bonds, enabling the construction of more intricate molecular architectures. This flexibility makes 1-(2-Bromoethenyl)-1-fluorocyclopropane a valuable building block for medicinal chemists seeking to explore structure-activity relationships (SAR) and optimize lead compounds.

Recent advances in synthetic methodologies have further expanded the utility of this compound. Transition-metal-catalyzed reactions, such as copper-mediated coupling reactions and rhodium-catalyzed hydrofunctionalizations, have been employed to introduce additional substituents at strategic positions within the molecule. These techniques have enabled the preparation of complex derivatives with tailored properties for biological evaluation.

The biological activity of 1-(2-Bromoethenyl)-1-fluorocyclopropane and its derivatives has been explored in several preclinical studies. In particular, compounds derived from this scaffold have shown promise as kinase inhibitors due to their ability to mimic natural substrates and disrupt enzyme activity. The combination of cyclopropane and fluorine moieties has been found to enhance binding affinity to protein targets while minimizing off-target effects.

In conclusion, 1-(2-Bromoethenyl)-1-fluorocyclopropane (CAS No. 2138812-37-8) represents a versatile intermediate with significant potential in drug discovery and synthetic chemistry. Its unique structural features enable diverse functionalization strategies, making it a valuable tool for medicinal chemists seeking to develop novel therapeutics. As research continues to uncover new applications for this compound,its importance in academic and industrial settings is likely to grow further.

2138812-37-8 (1-(2-Bromoethenyl)-1-fluorocyclopropane) Related Products

- 1805588-38-8(3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid)

- 1597307-80-6((1-ethoxy-2-ethylcyclopentyl)methanamine)

- 896351-30-7(N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide)

- 2228526-77-8(3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine)

- 586410-15-3((E)-4-(3, 5-dimethoxystyryl) aniline)

- 1217060-70-2(N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide)

- 1806921-93-6(3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine)

- 1806815-63-3(2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine)

- 2034464-79-2(3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one)

- 2094163-23-0({1-[2-(3,4-dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride)